An In-Depth Technical Guide to Tris(2,2,2-trifluoroethyl) phosphate (TFEPh) for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Tris(2,2,2-trifluoroethyl) phosphate (TFEPh) for Researchers and Drug Development Professionals
Introduction: Understanding Tris(2,2,2-trifluoroethyl) phosphate
Tris(2,2,2-trifluoroethyl) phosphate (TFEPh), also known as phosphoric acid tris(2,2,2-trifluoroethyl) ester, is a specialty organophosphate compound characterized by the presence of three trifluoroethyl groups. This high degree of fluorination imparts a unique combination of properties, including low flammability, high thermal stability, and specific electrochemical characteristics. These attributes have positioned TFEPh as a molecule of significant interest in diverse fields, most notably as a non-flammable solvent and additive in lithium-ion batteries and as a high-performance flame retardant. This guide provides a comprehensive overview of the chemical and physical properties of TFEPh, its synthesis, and its primary applications, with a focus on the underlying scientific principles.
Core Chemical and Physical Properties
TFEPh is a colorless to nearly colorless liquid at room temperature.[1] Its fundamental identifiers and key physical properties are summarized in the table below. The trifluoromethyl groups (-CF3) are strongly electron-withdrawing, which significantly influences the molecule's polarity, boiling point, and reactivity.
| Property | Value | Source(s) |
| CAS Number | 358-63-4 | [2] |
| Molecular Formula | C6H6F9O4P | [2] |
| Molecular Weight | 344.07 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Melting Point | -22 °C | [1] |
| Boiling Point | 40 °C at 0.6 mmHg | [1] |
| Density | 1.60 g/cm³ at 20 °C | [1] |
| Refractive Index | 1.320 at 20 °C | [1] |
| Flash Point | 60 °C | [1] |
Molecular Structure and Spectroscopic Characterization
The molecular structure of TFEPh is central to its chemical behavior. A central phosphate group is esterified with three 2,2,2-trifluoroethanol molecules.
Caption: Molecular structure of Tris(2,2,2-trifluoroethyl) phosphate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of TFEPh is expected to show a single quartet. The methylene protons (-CH₂-) are coupled to the three fluorine atoms of the adjacent trifluoromethyl group, resulting in a quartet. The electron-withdrawing nature of the phosphate and trifluoromethyl groups would shift this quartet downfield. The coupling constant (J-value) between the protons and fluorine atoms is a characteristic feature.
-
¹³C NMR: The carbon NMR spectrum will exhibit two distinct signals. One signal corresponds to the methylene carbons (-CH₂-), and the other to the trifluoromethyl carbons (-CF₃). Both signals will show coupling with phosphorus and fluorine. The -CH₂- carbon will appear as a quartet due to coupling with the three fluorine atoms, and each peak of the quartet will be a doublet due to coupling with the phosphorus atom. The -CF₃ carbon will also present as a quartet due to the three fluorine atoms and will also be coupled to the phosphorus atom.[3]
-
³¹P NMR: The phosphorus-31 NMR spectrum provides direct information about the chemical environment of the phosphorus nucleus.[4] For TFEPh, a single resonance is expected. The chemical shift will be characteristic of a phosphate ester. Hydrogen bonding or coordination to other species can influence the ³¹P chemical shift, making it a useful probe for studying intermolecular interactions.[5]
-
¹⁹F NMR: The fluorine-19 NMR spectrum will display a single triplet. The three equivalent fluorine atoms of each trifluoromethyl group are coupled to the two protons of the adjacent methylene group, resulting in a triplet.
Infrared (IR) Spectroscopy
The IR spectrum of TFEPh is dominated by strong absorption bands characteristic of the phosphate and trifluoroethyl groups. Key vibrational modes include:
-
P=O stretching: A very strong and sharp band typically appears in the region of 1300-1250 cm⁻¹.
-
P-O-C stretching: Strong absorptions corresponding to the stretching vibrations of the phosphate ester linkages are expected in the 1050-950 cm⁻¹ region.
-
C-F stretching: Multiple strong and broad absorption bands due to the C-F stretching vibrations of the trifluoromethyl groups will be prominent in the 1350-1100 cm⁻¹ range.
-
C-H stretching: Weaker bands corresponding to the symmetric and asymmetric stretching of the methylene C-H bonds will be observed around 2900-3000 cm⁻¹.
Mass Spectrometry (MS)
Electron impact mass spectrometry of TFEPh is expected to show a molecular ion peak (M⁺) at m/z 344. The fragmentation pattern will likely involve the loss of trifluoroethoxy groups or rearrangements. Common fragments would include those resulting from the cleavage of the P-O and C-O bonds. The fragmentation of organophosphorus compounds can be complex, often involving rearrangements.[6]
Synthesis of Tris(2,2,2-trifluoroethyl) phosphate
A common and effective method for the synthesis of TFEPh involves the reaction of phosphorus oxychloride (POCl₃) with 2,2,2-trifluoroethanol (CF₃CH₂OH) in the presence of an acid scavenger.[7]
Sources
- 1. Methodology for understanding interactions between electrolyte additives and cathodes: a case of the tris(2,2,2-trifluoroethyl)phosphite additive - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Tris(2,2,2-Trifluoroethyl) phosphate | C6H6F9O4P | CID 303454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tris(2-chloropropyl) phosphate(6145-73-9) 13C NMR spectrum [chemicalbook.com]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis method of tris(2,2,2-trifluoroethyl)phosphate - Eureka | Patsnap [eureka.patsnap.com]
